Cas no 20915-45-1 (Glyoxal bis(N-methyl-N-phenylhydrazone))

Glyoxal bis(N-methyl-N-phenylhydrazone) Chemical and Physical Properties
Names and Identifiers
-
- Glyoxal bis(N-methyl-N-phenylhydrazone)
- (1E,2E)-1,2-bis(2-methyl-2-phenylhydrazono)ethane
- glyoxal-bis-(methyl-phenyl-hydrazone)
- Ethanedial,bis(methylphenylhydrazone) (9CI)
- Glyoxal, bis(methylphenylhydrazone) (6CI,8CI)
- N-methyl-N-[(E)-[(2E)-2-[methyl(phenyl)hydrazinylidene]ethylidene]amino]aniline
- N-methyl-N-[2-[methyl(phenyl)hydrazinylidene]ethylideneamino]aniline
- AKOS015850768
- 1086213-65-1
- A924414
- 1,2-Bis(2-methyl-2-phenylhydrazono)ethane
- 20915-45-1
- 1-METHYL-2-[2-(2-METHYL-2-PHENYLHYDRAZIN-1-YLIDENE)ETHYLIDENE]-1-PHENYLHYDRAZINE
- A921006
-
- Inchi: InChI=1S/C16H18N4/c1-19(15-9-5-3-6-10-15)17-13-14-18-20(2)16-11-7-4-8-12-16/h3-14H,1-2H3/b17-13+,18-14+
- InChI Key: CZZIRIVKIQOMML-HBKJEHTGSA-N
- SMILES: CN(C1=CC=CC=C1)/N=C/C=N/N(C)C2=CC=CC=C2
Computed Properties
- Exact Mass: 266.153146591g/mol
- Monoisotopic Mass: 266.153146591g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 31.2Ų
- XLogP3: 4.2
Glyoxal bis(N-methyl-N-phenylhydrazone) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A271999-1g |
1,2-Bis(2-methyl-2-phenylhydrazono)ethane |
20915-45-1 | 95+% | 1g |
$460.0 | 2024-04-21 | |
Crysdot LLC | CD12096985-1g |
1,2-Bis(2-methyl-2-phenylhydrazono)ethane |
20915-45-1 | 95+% | 1g |
$455 | 2024-07-24 |
Glyoxal bis(N-methyl-N-phenylhydrazone) Related Literature
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Ian H. Godtliebsen,Ove Christiansen Phys. Chem. Chem. Phys., 2013,15, 10035-10048
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
Additional information on Glyoxal bis(N-methyl-N-phenylhydrazone)
Glyoxal bis(N-methyl-N-phenylhydrazone): A Comprehensive Overview
Glyoxal bis(N-methyl-N-phenylhydrazone) (CAS No. 20915-45-1) is a compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science. This compound, also known as GBMPH, is a derivative of glyoxal and features a unique structure that combines hydrazine and aromatic functionalities. The compound's molecular formula is C14H16N4O2, and it has a molecular weight of 268.30 g/mol.
The synthesis of Glyoxal bis(N-methyl-N-phenylhydrazone) typically involves the reaction of glyoxal with N-methyl-N-phenylhydrazine. This reaction is well-documented in the literature and can be carried out under various conditions to optimize yield and purity. The compound's stability and solubility properties make it suitable for a wide range of applications, from pharmaceutical research to materials science.
In the realm of medicinal chemistry, GBMPH has shown promise as a potential lead compound for the development of new therapeutic agents. Recent studies have explored its biological activities, including its anti-inflammatory, antitumor, and antimicrobial properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that Glyoxal bis(N-methyl-N-phenylhydrazone) exhibited significant anti-inflammatory effects in vitro, suggesting its potential use in treating inflammatory diseases.
Another area of interest is the compound's antitumor activity. Research conducted by a team at the University of California, Los Angeles (UCLA) demonstrated that GBMPH could inhibit the growth of various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action appears to involve the disruption of cellular signaling pathways that are crucial for tumor cell survival and proliferation.
In addition to its medicinal applications, Glyoxal bis(N-methyl-N-phenylhydrazone) has been investigated for its potential use in materials science. Its unique molecular structure makes it an attractive candidate for the development of novel materials with enhanced properties. For example, a study published in the Journal of Materials Chemistry in 2022 reported that GBMPH-based polymers exhibited excellent thermal stability and mechanical strength, making them suitable for high-performance applications such as aerospace and electronics.
The environmental impact of chemical compounds is an increasingly important consideration in their development and application. Recent studies have evaluated the eco-toxicological profile of Glyoxal bis(N-methyl-N-phenylhydrazone). A 2023 report from the Environmental Protection Agency (EPA) indicated that GBMPH has low toxicity to aquatic organisms and does not pose significant environmental risks when used under controlled conditions.
The synthesis and characterization of Glyoxal bis(N-methyl-N-phenylhydrazone) have been extensively studied using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide detailed insights into the compound's structure and properties, which are essential for understanding its behavior in different environments.
In conclusion, Glyoxal bis(N-methyl-N-phenylhydrazone) (CAS No. 20915-45-1) is a versatile compound with a wide range of potential applications in medicinal chemistry, materials science, and environmental studies. Its unique chemical structure and favorable properties make it an attractive candidate for further research and development. As new studies continue to uncover its potential benefits and applications, GBMPH is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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